Ingavirin
描述
Ingavirin is a non-toxic broad-spectrum antiviral . It was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness .
Synthesis Analysis
Ingavirin’s structure contains a carboxyl group, an imidazole ring, and an ethaneamide group present in the middle of its chain structure . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .Molecular Structure Analysis
Ingavirin is a low-molecular weight compound . Its molecular formula is C10H15N3O3 . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .Chemical Reactions Analysis
Ingavirin interacts via these Mn 2+ ions with the Asp40, Glu110, Asp97, and Glu54 amino acids of the active site . Moreover, the heterocyclic ring of Ingavirin, which contains nitrogen atoms also made a hydrogen bond with the Asp37 of the HTN virus endonuclease domain .Physical And Chemical Properties Analysis
Ingavirin is a small molecule with an average weight of 225.248 and a mono-isotopic weight of 225.111341355 .科学研究应用
预防复发性疱疹性口炎
研究表明,Ingavirin在预防频繁患急性呼吸道病毒感染的个体中复发性疱疹性口炎方面具有有效性。在使用Ingavirin后,临床和免疫效果通过显著增加局部和体液免疫标志物得到证明(Kuznetzova, Gorshenina, & Maximovskaya, 2016)。
对流感病毒结构和传染性的影响
观察到Ingavirin改变了流感病毒的结构并减少了其传染性。它减少了形态完整的病毒颗粒比例,增加了丝状和巨大颗粒,而不影响表面糖蛋白。这种效应导致体外和体内病毒传染活性的降低(Zarubaev et al., 2011)。
对呼吸道病毒的保护作用
研究表明,Ingavirin对禽流感病毒A(H1N1)、人类副流感病毒和人类腺病毒感染在动物中具有保护作用。它减少了肺组织中病毒的传染性滴度,延长了感染动物的寿命,并有助于组织结构的正常化(Zarubaev et al., 2011)。
免疫调节作用
已确定Ingavirin在免疫反应中激活TLR和RLR信号通路,引发细胞系统中类似的免疫反应。它刺激了与内体TLR受体、RIG1/MDA5细胞质传感器和信号因子相关的基因的表达,导致炎症细胞因子的分泌(Sokolova et al., 2019)。
在急性呼吸道病毒感染并发扁桃体炎中的增强治疗效果
研究支持Ingavirin与抗菌药物联合治疗急性呼吸道病毒感染并发小叶扁桃体炎。这种组合显示出明显更显著的治疗效果,推荐Ingavirin作为联合治疗的一部分进行临床应用(No authors listed, 2011)。
对流感A病毒的预防活性
Ingavirin的预防性使用已被证明对抗流感A病毒感染有效,展示了其作为病毒爆发中的保护剂的潜力(L. SIa et al., 2008)。
作用机制
Target of Action
Ingavirin’s primary targets are the cells of the bronchial epithelium, which are considered primary targets for influenza virus . These specific cellular RNA-binding proteins showed affinity to Severe Acute Respiratory Coronavirus (SARS-CoV) nucleocapsid (N) protein .
Mode of Action
The antiviral mechanism of Ingavirin is caused by the suppression of viral reproduction at the nuclear phase, delaying the migration of newly synthesized NP virus from the cytoplasm to the nucleus . It interferes with specific heterogeneous nuclear ribonucleoproteins (A1, for example), which might result in the inhibition of a viral replication cycle .
Biochemical Pathways
It is known that the drug interferes with the interactions between nuclear ribonucleoproteins and the nucleocapsid (n) protein of sars-cov-2 . This interaction is crucial for the viral replication cycle, and its disruption can inhibit the virus’s ability to reproduce.
Pharmacokinetics
It is known that the drug has been used in trials studying the treatment of influenza and common cold .
Result of Action
The protective action of Ingavirin is observed as a reduction of the infectious titer of the virus in the lung tissue, prolongation of the life of infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of lung and liver tissue structure .
Action Environment
It is known that gene-environment interactions can have a significant impact on the effectiveness of drugs
安全和危害
未来方向
Ingavirin has been considered a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) . It might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins . Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .
属性
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMLUFVKJLCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433141 | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingavirin | |
CAS RN |
219694-63-0 | |
Record name | Pentanedioic acid imidazolyl ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。